Plasma Pharmacokinetics: Lower and Distinct Systemic Exposure vs. Parent Danofloxacin
Following intravenous administration of danofloxacin mesylate to horses, the maximum plasma concentration (Cmax) of the metabolite N-desmethyldanofloxacin is markedly lower than that of the parent drug. This quantitative difference is critical for accurately modeling in vivo exposure and establishing metabolite-to-parent ratios [1].
| Evidence Dimension | Maximum Plasma Concentration (Cmax) after i.v. administration |
|---|---|
| Target Compound Data | 0.151 ± 0.038 μg/mL (achieved within 5 min) |
| Comparator Or Baseline | Danofloxacin (parent compound); Peak concentration significantly higher than metabolite |
| Quantified Difference | N-desmethyldanofloxacin Cmax is a fraction of the parent drug's peak concentration. |
| Conditions | Adult mares; Single i.v. dose of danofloxacin mesylate (5 mg/kg); UPLC-MS/MS analysis [1]. |
Why This Matters
For procurement, this data justifies the need for a separate, high-purity N-desmethyldanofloxacin standard to accurately quantify the metabolite in plasma, as its low, distinct concentration profile cannot be extrapolated from danofloxacin measurements.
- [1] Lopez BS, Giguère S, Berghaus LJ, Mullins MA, Davis JL. Pharmacokinetics of danofloxacin and N-desmethyldanofloxacin in adult horses and their concentration in synovial fluid. J Vet Pharmacol Ther. 2015 Apr;38(2):123-9. View Source
